7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.12 g/mol It is a brominated derivative of tetrahydronaphthalenamine, characterized by the presence of a bromine atom at the 7th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Imines or nitriles.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-amine.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s binding affinity to these targets, potentially modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an amine.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one: Contains a ketone group instead of an amine.
7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Fluorinated derivative with different substitution pattern.
Uniqueness
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific bromination pattern and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUSWQSCHYYQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585666 | |
Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865472-04-4 | |
Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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